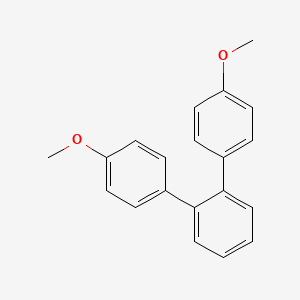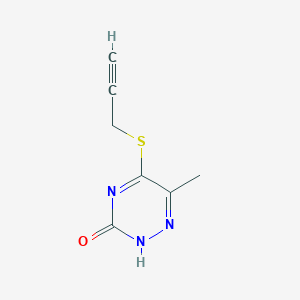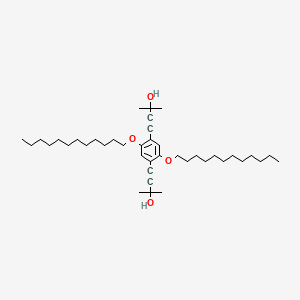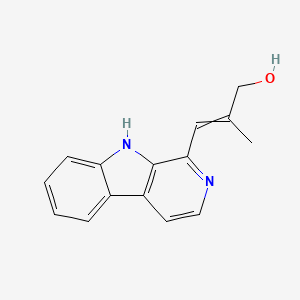![molecular formula C44H26O B12564161 Bis[3,4-bis(phenylethynyl)phenyl] ether CAS No. 189039-68-7](/img/structure/B12564161.png)
Bis[3,4-bis(phenylethynyl)phenyl] ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[3,4-bis(phenylethynyl)phenyl] ether is an organic compound characterized by its unique structure, which includes two phenylethynyl groups attached to a central ether linkage. This compound is known for its high thermal stability and photophysical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis[3,4-bis(phenylethynyl)phenyl] ether typically involves the Sonogashira cross-coupling reaction. This reaction is carried out between 3,4-diiodophenyl ether and phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Bis[3,4-bis(phenylethynyl)phenyl] ether undergoes various chemical reactions, including:
Oxidation: The phenylethynyl groups can be oxidized to form phenylacetic acid derivatives.
Reduction: Reduction of the phenylethynyl groups can lead to the formation of phenylethylene derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) are commonly used.
Major Products Formed
Oxidation: Phenylacetic acid derivatives.
Reduction: Phenylethylene derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
Bis[3,4-bis(phenylethynyl)phenyl] ether has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential use in biological imaging due to its photophysical properties.
Medicine: Explored for its potential as a drug delivery agent and in the development of new pharmaceuticals.
Industry: Utilized in the production of high-performance materials, such as advanced polymers and composites
Mecanismo De Acción
The mechanism of action of Bis[3,4-bis(phenylethynyl)phenyl] ether is largely dependent on its ability to undergo various chemical reactions. The phenylethynyl groups can participate in cyclization reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modification of molecular targets, such as proteins and nucleic acids, thereby influencing biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
9,10-bis(phenylethynyl)anthracene: Known for its photophysical properties and used in organic light-emitting diodes (OLEDs).
1,4-bis(phenylethynyl)benzene: Used in the synthesis of advanced materials and as a precursor for other organic compounds
Uniqueness
Bis[3,4-bis(phenylethynyl)phenyl] ether stands out due to its high thermal stability and unique structural features, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and form reactive intermediates adds to its versatility in scientific research and industrial applications.
Propiedades
Número CAS |
189039-68-7 |
|---|---|
Fórmula molecular |
C44H26O |
Peso molecular |
570.7 g/mol |
Nombre IUPAC |
4-[3,4-bis(2-phenylethynyl)phenoxy]-1,2-bis(2-phenylethynyl)benzene |
InChI |
InChI=1S/C44H26O/c1-5-13-35(14-6-1)21-25-39-29-31-43(33-41(39)27-23-37-17-9-3-10-18-37)45-44-32-30-40(26-22-36-15-7-2-8-16-36)42(34-44)28-24-38-19-11-4-12-20-38/h1-20,29-34H |
Clave InChI |
WHIZDVUVJZCEGZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CC2=C(C=C(C=C2)OC3=CC(=C(C=C3)C#CC4=CC=CC=C4)C#CC5=CC=CC=C5)C#CC6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



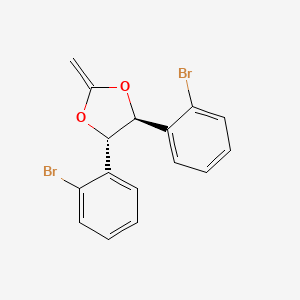
![4-[2-(4,6-Dimethyl-2H-pyrazolo[3,4-b]pyridin-3-yl)hydrazinylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B12564111.png)
![(1S,2R,4S,7S,8R,9R,10S,11R,12S,13S,14R,17R,18R,19S)-8-acetyloxy-10,19-dihydroxy-1,9,18-trimethyl-15-oxo-16,20-dioxahexacyclo[15.3.2.02,13.04,12.07,11.014,19]docos-5-ene-5-carboxylic acid](/img/structure/B12564113.png)
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-, 1,1-dimethylethyl ester, (4R)-](/img/structure/B12564121.png)
